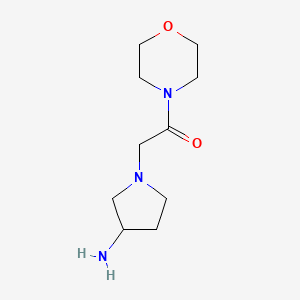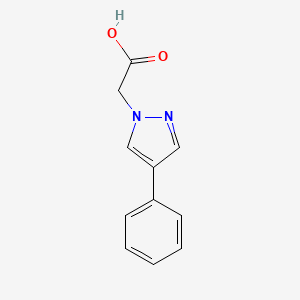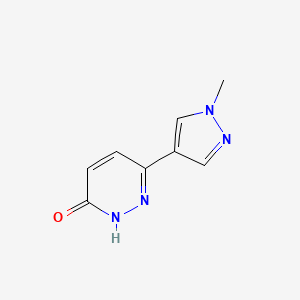
2-(3-Aminopyrrolidin-1-yl)-1-(morpholin-4-yl)ethan-1-one
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-1-(morpholin-4-yl)ethan-1-one, commonly referred to as AMP-MME, is an organic compound with a molecular formula of C9H17NO2. It is a derivative of pyrrolidine, a heterocyclic ring, and morpholine, an amine. AMP-MME has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Morpholine and Pyrrolidine Derivatives in Scientific Research
Chemical and Pharmacological Interest : Morpholine and pyrrolidine rings are prominent in medicinal chemistry due to their inclusion in various compounds with diverse pharmacological activities. These heterocycles have been explored for their broad spectrum of pharmacological profiles, including antiviral, anticancer, and anti-inflammatory effects. Their structural flexibility allows for the development of a wide range of therapeutic agents, showcasing the importance of these motifs in drug discovery and development (Asif & Imran, 2019).
Synthesis and Structural Properties : The synthetic versatility of compounds containing morpholine and pyrrolidine rings enables the exploration of novel chemical entities. These structures are utilized in the design of ligands and catalysts for asymmetric synthesis, highlighting their significance in the field of organic chemistry and catalysis (Hargaden & Guiry, 2009).
Biological Applications and Mechanisms : The biological applications of morpholine and pyrrolidine derivatives extend beyond pharmacology into areas such as gene function inhibition and fluorescence imaging. Morpholinos, for instance, have been used extensively in developmental biology to study gene function, demonstrating the critical role of these compounds in molecular biology research (Heasman, 2002).
Environmental and Material Science Applications : Morpholine derivatives also find applications in environmental science, particularly in the development of novel materials and sensors. For example, BODIPY-based materials, which may incorporate morpholine rings, have shown promise in organic light-emitting diodes (OLEDs) and photovoltaic applications, indicating the potential of these compounds in advancing renewable energy technologies (Squeo & Pasini, 2020).
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-9-1-2-12(7-9)8-10(14)13-3-5-15-6-4-13/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTYXGSJLMTXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)
![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
